N-[1-(3-methylbenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide
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Overview
Description
N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a pyrazole ring substituted with a 3-methylbenzyl group and a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the reaction of 3-methylbenzyl hydrazine with an appropriate diketone to form the pyrazole ring. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the sulfonamide position.
Scientific Research Applications
N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-AMINO-1-BENZENESULFONAMIDE
- N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-CHLORO-1-BENZENESULFONAMIDE
Uniqueness
N~1~-[1-(3-METHYLBENZYL)-1H-PYRAZOL-3-YL]-4-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16N4O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-[1-[(3-methylphenyl)methyl]pyrazol-3-yl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C17H16N4O4S/c1-13-3-2-4-14(11-13)12-20-10-9-17(18-20)19-26(24,25)16-7-5-15(6-8-16)21(22)23/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
BQXMWWQLKMISJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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